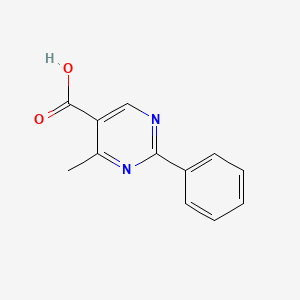
4-Methyl-2-phenylpyrimidine-5-carboxylic acid
Descripción general
Descripción
4-Methyl-2-phenylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C12H10N2O2 . It is a specialty product used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-phenylpyrimidine-5-carboxylic acid can be represented as CC1=NC(=NC=C1C(=O)O)C2=CC=CC=C2 . The InChI code for this compound is 1S/C12H10N2O2/c1-8-10(12(15)16)7-13-11(14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16) .Physical And Chemical Properties Analysis
4-Methyl-2-phenylpyrimidine-5-carboxylic acid is a powder with a molecular weight of 214.22 g/mol . It has a melting point of 243-245°C .Aplicaciones Científicas De Investigación
Antimicrobial Properties
4-Methyl-2-phenylpyrimidine-5-carboxylic acid and its derivatives demonstrate significant antimicrobial activity. Research conducted by Shastri and Post (2019) found that certain derivatives exhibit notable antibacterial and antifungal effects. This discovery suggests potential applications in developing new antimicrobial agents, providing a promising avenue for addressing antibiotic resistance challenges (Shastri & Post, 2019).
Cytotoxic Activity
A study by Stolarczyk et al. (2018) explored the cytotoxicity of novel 5-methyl-4-thiopyrimidine derivatives, originating from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. They found that these compounds displayed varying degrees of cytotoxicity against different cancer cell lines, highlighting their potential in cancer research and treatment (Stolarczyk et al., 2018).
Luminescent Properties
Li Jia and colleagues (2014) synthesized luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks, demonstrating the potential of these compounds in optical applications. Their research showed characteristic red or green emission, which could be significant in developing new materials for photoluminescence applications (Jia et al., 2014).
Nonlinear Optical Exploration
The nonlinear optical (NLO) properties of 4-thiopyrimidine derivatives were investigated by Hussain et al. (2020). Their study indicated that these compounds, including derivatives of 4-methyl-2-phenylpyrimidine-5-carboxylic acid, show promising NLO characteristics. This research suggests potential applications in optoelectronics and other high-tech fields (Hussain et al., 2020).
Liquid Crystal Characteristics
Mikhaleva et al. (1986) synthesized 5-arylpyrimidine-2-carboxylic acids and studied the liquid-crystal characteristics of their aryl esters. This research could contribute to the development of newmaterials for liquid crystal displays and other related technologies (Mikhaleva et al., 1986).
Safety and Hazards
The safety information for 4-Methyl-2-phenylpyrimidine-5-carboxylic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
4-methyl-2-phenylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-10(12(15)16)7-13-11(14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXPNKCBUXSJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286444 | |
| Record name | 4-methyl-2-phenylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenylpyrimidine-5-carboxylic acid | |
CAS RN |
103249-79-2 | |
| Record name | 4-methyl-2-phenylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1347191.png)

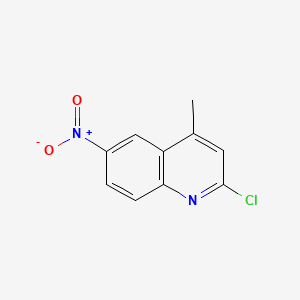
![2-[3-(Trifluoromethyl)phenoxymethyl]oxirane](/img/structure/B1347197.png)

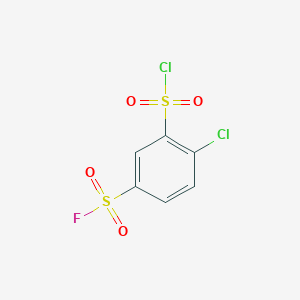
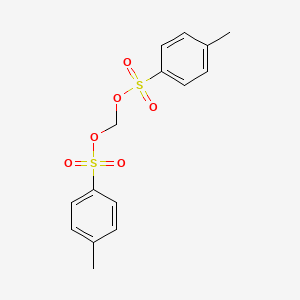

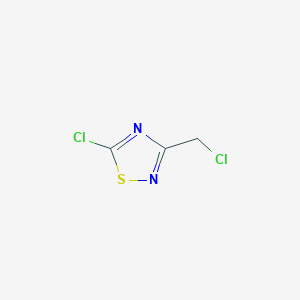
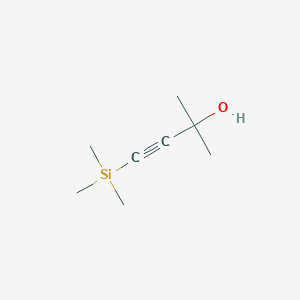
![8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B1347208.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1347209.png)